
4-Hydroxy-5-(2,3,4-trichlorophenyl)indole-3-acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5-(2,3,4-trichlorophenyl)indole-3-acetonitrile is a synthetic indole derivative. Indole derivatives are significant in the field of organic chemistry due to their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-(2,3,4-trichlorophenyl)indole-3-acetonitrile typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole structure. The specific conditions and reagents used can vary, but common reagents include methanesulfonic acid and methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-5-(2,3,4-trichlorophenyl)indole-3-acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-acetic acid derivatives, while reduction can yield various indoline derivatives .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-5-(2,3,4-trichlorophenyl)indole-3-acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-5-(2,3,4-trichlorophenyl)indole-3-acetonitrile involves its interaction with various molecular targets and pathways. For example, it may act as an antibacterial agent by disrupting bacterial cell walls or inhibiting essential bacterial enzymes, thereby reducing the viability of pathogenic bacteria . The specific molecular targets and pathways involved can vary depending on the biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-1H-indole-3-acetonitrile: Another indole derivative with similar chemical properties.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Indole derivatives with antiviral activity.
Uniqueness
4-Hydroxy-5-(2,3,4-trichlorophenyl)indole-3-acetonitrile is unique due to the presence of the trichlorophenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of halogenation on indole derivatives and for developing new therapeutic agents .
Eigenschaften
Molekularformel |
C16H9Cl3N2O |
|---|---|
Molekulargewicht |
351.6 g/mol |
IUPAC-Name |
2-[4-hydroxy-5-(2,3,4-trichlorophenyl)-1H-indol-3-yl]acetonitrile |
InChI |
InChI=1S/C16H9Cl3N2O/c17-11-3-1-9(14(18)15(11)19)10-2-4-12-13(16(10)22)8(5-6-20)7-21-12/h1-4,7,21-22H,5H2 |
InChI-Schlüssel |
SQCDPNCRDIKDQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=CN2)CC#N)C(=C1C3=C(C(=C(C=C3)Cl)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


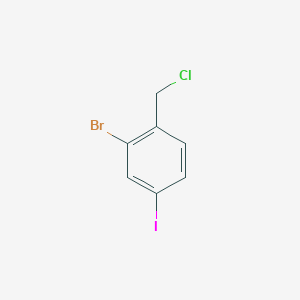
![4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid](/img/structure/B13088717.png)
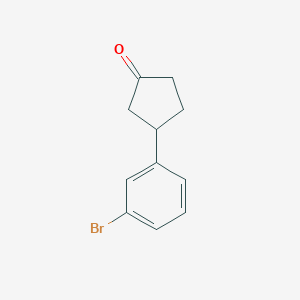
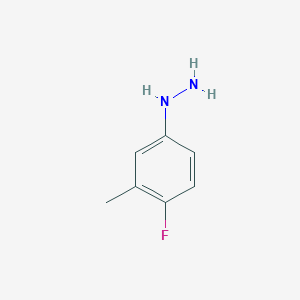
![Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13088725.png)
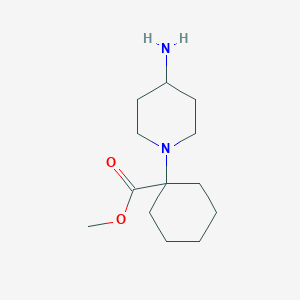
![2,7-Dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13088735.png)
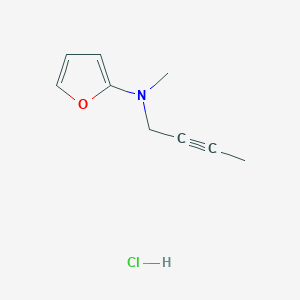

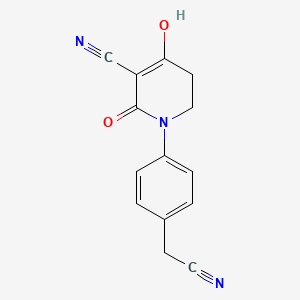
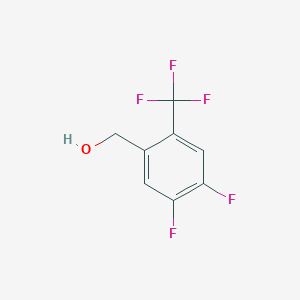

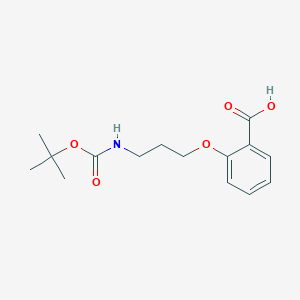
![tert-Butyl 7-(2-aminoethyl)-2-(cyclopropylmethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B13088774.png)
